molecular formula C21H18F3N3O4 B11273496 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

Cat. No.: B11273496
M. Wt: 433.4 g/mol
InChI Key: DFQSPETWIVFWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with the pyrrolidin-2-one core: The oxadiazole intermediate is then coupled with a pyrrolidin-2-one derivative using a suitable coupling reagent such as EDCI or DCC.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the substitution reaction where the dimethoxyphenyl group is introduced using a halide derivative and a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one lies in its combination of the oxadiazole ring and the pyrrolidin-2-one core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18F3N3O4

Molecular Weight

433.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C21H18F3N3O4/c1-29-16-8-7-15(10-17(16)30-2)27-11-13(9-18(27)28)20-25-19(26-31-20)12-3-5-14(6-4-12)21(22,23)24/h3-8,10,13H,9,11H2,1-2H3

InChI Key

DFQSPETWIVFWFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.